1,2-Dibutyl citrate is an organic compound classified as a citrate ester. Its molecular formula is , and it is recognized for its applications in various fields, including food, pharmaceuticals, and cosmetics. This compound is derived from citric acid, where two butyl groups are esterified to the hydroxyl groups of citric acid.
1,2-Dibutyl citrate can be synthesized from citric acid and butanol through esterification processes. It is part of a broader class of compounds known as citrates, which are esters or salts of citric acid. The compound is often used as a plasticizer and solvent due to its favorable properties.
1,2-Dibutyl citrate falls under the category of synthetic organic compounds and can be classified as a mono-constituent substance. It is also categorized under esters due to its formation from the reaction of an alcohol (butanol) with an acid (citric acid).
The synthesis of 1,2-Dibutyl citrate typically involves the esterification reaction between citric acid and butanol. The process can be catalyzed by various acids such as sulfuric acid or through the use of ionic liquid catalysts.
The molecular structure of 1,2-Dibutyl citrate consists of a central citric acid backbone with two butyl groups attached to the first and second hydroxyl positions. The structural formula can be represented as follows:
1,2-Dibutyl citrate can undergo several chemical reactions:
The mechanism by which 1,2-Dibutyl citrate functions primarily involves its role as a plasticizer in polymers. It enhances flexibility and durability by reducing intermolecular forces within polymer matrices.
The interaction between 1,2-Dibutyl citrate and polymer chains results in increased mobility and decreased brittleness. This action is crucial in applications where flexibility is essential, such as in food packaging materials.
1,2-Dibutyl citrate is utilized across various scientific fields:
Acidic ionic liquids (ILs) have revolutionized the synthesis of citrate esters like 1,2-dibutyl citrate by serving as recyclable catalysts that enhance reaction kinetics while minimizing environmental impact. Sulfonate-functionalized ILs, such as [HSO₃-pmim][HSO₄], achieve exceptional catalytic efficiency due to their dual Brønsted-Lewis acidity, which facilitates proton donation and electrophilic activation of citric acid’s carboxyl groups. Under optimized conditions (120°C, 4:1 butanol:citric acid molar ratio), these catalysts achieve 1,2-dibutyl citrate yields exceeding 92% within 4 hours while suppressing dehydration byproducts like aconitic acid [1] [4].
A critical innovation lies in the self-separation capability of certain ILs. For instance, [HSO₃-bPy][HSO₄] forms a homogeneous phase with reactants during esterification but solidifies upon cooling, enabling simple recovery and reuse. After seven cycles, catalysts like [HSO₃-pmim][HSO₄] retain >90% activity due to structural stability against hydrolysis—a key advantage over conventional acids [1] [4] [7]. This behavior aligns with green chemistry principles by eliminating neutralization waste and reducing catalyst consumption.
Table 1: Performance of Ionic Liquid Catalysts in 1,2-Dibutyl Citrate Synthesis
Ionic Liquid Catalyst | Reaction Temp (°C) | Time (h) | Yield (%) | Reusability (Cycles) |
---|---|---|---|---|
[HSO₃-pmim][HSO₄] | 120 | 4 | 95.2 | >7 (90% activity) |
[HSO₃-bPy][HSO₄] | 130 | 5 | 92.7 | 5 (85% activity) |
[DPhPE-PS][HSO₄]₂ | 110 | 3 | 94.3 | >10 (93% activity) |
Reactive distillation (RD) overcomes equilibrium limitations in 1,2-dibutyl citrate production by integrating esterification with simultaneous byproduct removal. In this configuration, citric acid and butanol react in a cascade of reactive stages, while water forms a low-boiling azeotrope with butanol (BP: 92.7°C at 1 atm). The vapor is condensed and decanted, yielding a butanol-rich phase for reflux and a water phase for disposal. This continuous water extraction shifts equilibrium toward tributy ester formation, achieving near-complete citric acid conversion (98%) compared to 85% in batch reactors [2] [9].
Industrial RD columns require precise parameter optimization. Pilot-scale studies demonstrate that a 9-stage column with catalyst-packed zones (e.g., Amberlyst-70) operating at 110–130°C and a 2.5:1 butanol:acid ratio maximizes selectivity. Genetic algorithm-based optimizations reveal that Murphree efficiencies >65% and liquid hold-up ≥15% are critical for suppressing side reactions. Compared to batch processes, RD reduces energy use by 30% and batch time by 40% due to in situ separation and butanol recycling [2] [9].
Table 2: Key Parameters for RD Process Optimization
Parameter | Pilot-Scale Value | Industrial-Scale Value | Impact on Performance |
---|---|---|---|
Temperature | 110–125°C | 115–130°C | Higher temps accelerate kinetics but risk degradation |
Butanol:Citric Acid Ratio | 3:1 | 2.5:1 | Lower ratios reduce separation load |
Catalyst Hold-up | 15% | 18–22% | Increases residence time and conversion |
Murphree Efficiency | 65% | >70% | Enhances separation of water/butanol azeotrope |
Catalyst selection profoundly influences 1,2-dibutyl citrate yield, purity, and process sustainability. Homogeneous catalysts like H₂SO₄ exhibit high initial activity (conversion: 95% in 3 h at 120°C) but suffer from irreversible drawbacks: equipment corrosion, tedious neutralization (generating 0.8 kg waste/kg product), and unrecoverability. In contrast, solid acid catalysts like sulfated metal oxides offer reusability and corrosion resistance. SO₄²⁻/ZrO₂–TiO₂ with Zr/Ti=4:1 achieves 95.1% citric acid conversion and 98.8% tributyl citrate selectivity under solvent-free conditions, outperforming H₂SO₄ in long-run operations [8] [9].
Heterogeneous systems excel in stability but face mass transfer limitations due to citric acid’s low solubility in butanol. Hierarchical zeolites mitigate this via mesopores (e.g., P/USY), enhancing acid site accessibility. After five cycles, SO₄²⁻/ZrO₂–TiO₂ retains >93% activity due to sulfate retention on tetragonal ZrO₂ phases, while resin catalysts (e.g., Amberlyst-131) deactivate by 20% due to swelling [8] [9].
Table 3: Catalyst Performance Comparison
Catalyst Type | Conversion (%) | Selectivity (%) | Reusability | Byproduct Formation |
---|---|---|---|---|
H₂SO₄ (Homogeneous) | 95 | 85 | Not reusable | High (sulfonated species) |
SO₄²⁻/ZrO₂–TiO₂ | 95.1 | 98.8 | >10 cycles (93% activity) | Low |
[HSO₃-pmim][HSO₄] (IL) | 97.3 | 96.5 | 7 cycles (90% activity) | Very low |
Amberlyst-131 (Resin) | 89 | 92 | 5 cycles (80% activity) | Moderate |
Sustainable 1,2-dibutyl citrate synthesis leverages atom-efficient pathways and renewable feedstocks to minimize waste and energy intensity. Direct acidification-esterification of calcium citrate salts—a fermentation byproduct—exemplifies this strategy. By reacting Ca(C₆H₅O₇) with H₂SO₄ in butanol, citric acid liberation and esterification occur in one pot, with precipitated gypsum (CaSO₄) sequestering reaction water. This eliminates citric acid purification, reducing energy use by 50% and raw material costs by 30% [5].
Process intensification further enhances sustainability. Microwave-assisted IL catalysis cuts reaction times by 60% versus conventional heating, while solvent-free systems avoid VOC emissions. Life-cycle assessments confirm that integrated RD-IL processes lower the E-factor (kg waste/kg product) to 0.3, outperforming batch processes (E-factor: 1.8) through in situ water removal and 99% butanol recovery [5] [9].
Future advancements aim to immobilize ILs on silica or polymers, merging homogeneous efficiency with heterogeneous recoverability. For instance, [DPhPE-PS][HSO₄]₂ solidifies post-reaction, enabling filtration and reuse without loss of acidic sites [7]. Such innovations align with circular economy goals by transforming waste salts (calcium citrate) into high-value, non-toxic plasticizers.
Comprehensive Compound List
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2